molecular formula C15H20ClNO2 B1529737 1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane CAS No. 1032349-96-4

1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane

Cat. No. B1529737
CAS RN: 1032349-96-4
M. Wt: 281.78 g/mol
InChI Key: PSCUVXVVLMRGJY-UHFFFAOYSA-N
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Description

1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane, also known as Boc-Cl-CB, is a cyclic molecule composed of a cyclobutane ring and a chlorine-substituted phenyl group. Boc-Cl-CB is a useful synthetic building block for the development of organic molecules due to its unique structure and reactivity. It is a versatile molecule that has been used in a variety of synthesis methods and applications, including drug discovery and development, materials science, and catalysis.

Scientific Research Applications

Cyclobutane Derivatives in Drug Discovery

Cyclobutane diamines, including their Boc-monoprotected derivatives, have been identified as promising sterically constrained diamine building blocks for drug discovery. The synthesis of these compounds utilizes classical malonate alkylation chemistry for constructing cyclobutane rings. Their conformational preferences, assessed through X-ray diffraction, align with the structural requirements of commercially available drugs, highlighting their potential in medicinal chemistry applications (Radchenko et al., 2010).

Boron Neutron Capture Therapy Agents

A novel boronated aminocyclobutanecarboxylic acid has been synthesized for potential use in BNCT, a cancer treatment method. This synthesis involves starting from readily available precursors and employing novel strategies for incorporating the boronated moiety. Such compounds are designed to achieve high tumor uptake, crucial for the effectiveness of BNCT (Kabalka & Yao, 2004).

Synthesis of Novel Compounds

The radical addition of α-xanthyl ketones to Boc-protected azetine has been explored to furnish pyrroles with a protected aminomethyl group at position 4. This synthesis showcases the utility of cyclobutane derivatives in constructing complex molecules with potential biological activities (Han & Zard, 2014).

properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCUVXVVLMRGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727967
Record name tert-Butyl [1-(4-chlorophenyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane

CAS RN

1032349-96-4
Record name tert-Butyl [1-(4-chlorophenyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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